
N-(4-Chlorobenzyl)-2-propanamine hydrochloride
Vue d'ensemble
Description
“N-(4-Chlorobenzyl)-2-propanamine hydrochloride” is a chemical compound that is likely to be a derivative of benzyl chloride . Benzyl chloride, or α-chlorotoluene, is an organic compound with the formula C6H5CH2Cl. This colorless liquid is a reactive organochlorine compound that is a widely used chemical building block .
Applications De Recherche Scientifique
1. NMDA Receptor Antagonists
3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride (NPS 846·HCl, 1a) is a representative of a new class of diphenylpropylamine NMDA receptor antagonists. This compound has been explored for its potential in targeting NMDA receptors (Moe et al., 1998).
2. Immunosuppressive Activities
N-aryl-3-(indol-3-yl)propanamides have been synthesized and evaluated for their immunosuppressive activities. Among these, a compound related to N-(4-Chlorobenzyl)-2-propanamine hydrochloride showed significant inhibitory activity in murine splenocytes proliferation and mice delayed-type hypersensitivity (DTH) assays (Giraud et al., 2010).
3. Detection in Urine Samples
Research on N-methyl-1-phenyl-2-propanamine, a structurally related compound, has led to advancements in detection methods. These methods, involving molecular imprinted polymer-based sorbents, have significantly improved sensitivity and selectivity in urine sample analyses (Bykov et al., 2017).
4. Antidepressant Activity
Compounds such as 1-(4-chlorophenylthio)-2-propanamine, which are structurally similar to N-(4-Chlorobenzyl)-2-propanamine hydrochloride, have been studied for their antidepressant properties. Notably, one compound in this group, C 2998-Go, showed potent antidepressant effects without inhibiting rat brain MAO activity (Nair et al., 1985).
5. Topical and Systemic Inflammation Inhibitors
N-pyridinyl(methyl)indolylpropanamides, structurally related to N-(4-Chlorobenzyl)-2-propanamine hydrochloride, have been synthesized and identified as effective non-acidic NSAIDs. These compounds demonstrated potent anti-inflammatory activity in TPA-induced mouse ear swelling assays (Dassonville et al., 2008).
6. Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, closely related to N-(4-Chlorobenzyl)-2-propanamine hydrochloride, have shown promising results in anticonvulsant studies. These compounds were effective in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models (Idris et al., 2011).
7. Nonlinear Optical Materials
N-(2-Chlorophenyl)-(1-Propanamide), structurally similar to N-(4-Chlorobenzyl)-2-propanamine hydrochloride, has been synthesized and identified as a potential organic electro-optic and non-linear optical material. Its single crystals demonstrated promising properties in non-linear optical applications (Prabhu & Rao, 2000).
Mécanisme D'action
Target of Action
N-(4-Chlorobenzyl)-2-propanamine hydrochloride is a complex compound with potential biological activity. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(4-Chlorobenzyl)-2-propanamine hydrochloride may also interact with various biological targets.
Mode of Action
It’s known that benzyl chloride, a related compound, reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . This suggests that N-(4-Chlorobenzyl)-2-propanamine hydrochloride may also undergo similar reactions, leading to changes in its targets.
Biochemical Pathways
Benzyl chloride, a related compound, is known to be involved in various reactions, including the formation of benzyl esters and the production of phenylacetic acid from benzyl cyanide . These reactions suggest that N-(4-Chlorobenzyl)-2-propanamine hydrochloride may also influence similar biochemical pathways.
Pharmacokinetics
The compound’s boiling point is reported to be 104-107 °c under a pressure of 30 Torr , which may influence its absorption and distribution in the body.
Result of Action
Related compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that N-(4-Chlorobenzyl)-2-propanamine hydrochloride may also have similar effects.
Action Environment
It’s known that the reactivity of related compounds can be influenced by factors such as temperature and ph . Therefore, it’s plausible that similar environmental factors could also affect the action of N-(4-Chlorobenzyl)-2-propanamine hydrochloride.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8(2)12-7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCKCXRUVZNKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-2-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




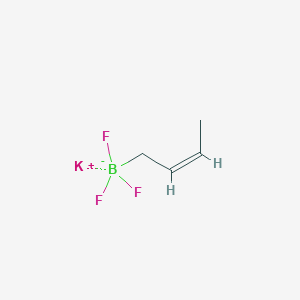
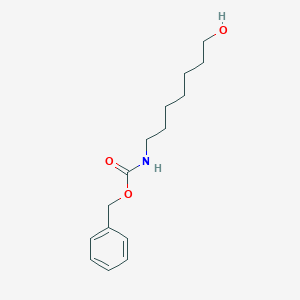
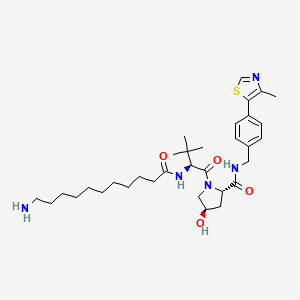
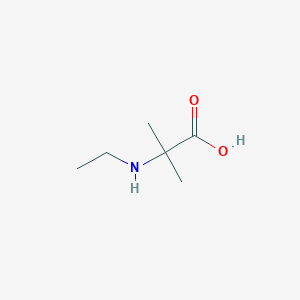
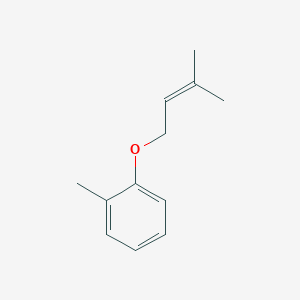
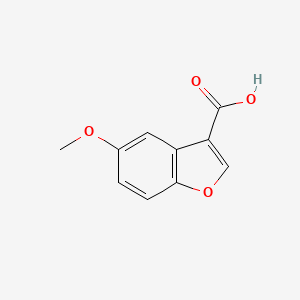
![2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118217.png)
![2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118222.png)
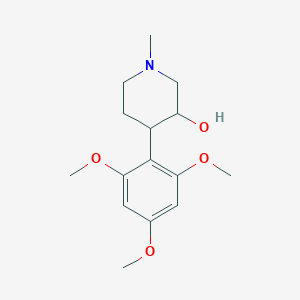
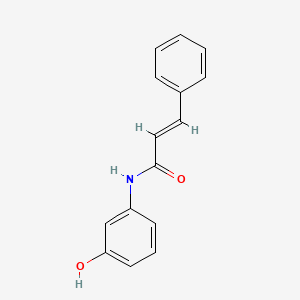

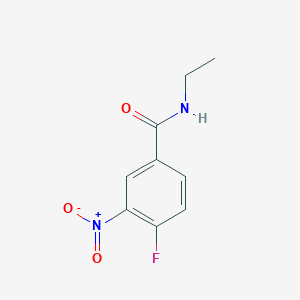
![2-methyl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B3118266.png)